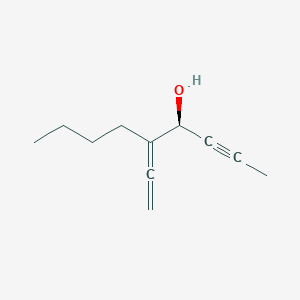
2-Nonyn-4-ol, 5-ethenylidene-, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nonyn-4-ol, 5-ethenylidene-, (4S)- is a chemical compound known for its unique structure and properties It is a derivative of nonyne, featuring a hydroxyl group and an ethenylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyn-4-ol, 5-ethenylidene-, (4S)- typically involves the reaction of nonyne with specific reagents to introduce the hydroxyl and ethenylidene groups. One common method is the Diels-Alder reaction, where butadiene reacts with cyclopentadiene to form the bicyclic structure, followed by further functionalization to introduce the hydroxyl and ethenylidene groups .
Industrial Production Methods
Industrial production of this compound often involves the use of nickel- and palladium-based catalyst systems. These catalysts facilitate the oligomerization and polymerization of the precursor compounds, allowing for the production of 2-Nonyn-4-ol, 5-ethenylidene-, (4S)- with high molecular weight and controlled properties .
Análisis De Reacciones Químicas
Types of Reactions
2-Nonyn-4-ol, 5-ethenylidene-, (4S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The ethenylidene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Nonyn-4-ol, 5-ethenylidene-, (4S)- has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as high glass transition temperatures and chemical resistance.
Materials Science: The compound is utilized in the development of advanced materials, including membranes for gas separation and proton-conducting membranes for fuel cells.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 2-Nonyn-4-ol, 5-ethenylidene-, (4S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ethenylidene group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
5-Ethylidene-2-norbornene: A similar compound used in polymer chemistry with a rigid bicyclic structure.
5-Vinyl-2-norbornene: Another related compound with applications in gas-transport properties and polymer synthesis.
Uniqueness
2-Nonyn-4-ol, 5-ethenylidene-, (4S)- is unique due to its combination of a hydroxyl group and an ethenylidene substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields .
Propiedades
Número CAS |
651020-94-9 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
InChI |
InChI=1S/C11H16O/c1-4-7-9-10(6-3)11(12)8-5-2/h11-12H,3-4,7,9H2,1-2H3/t11-/m0/s1 |
Clave InChI |
MCMYHQLPSJYKMU-NSHDSACASA-N |
SMILES isomérico |
CCCCC(=C=C)[C@H](C#CC)O |
SMILES canónico |
CCCCC(=C=C)C(C#CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


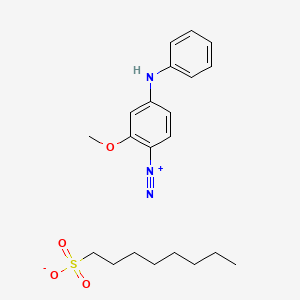
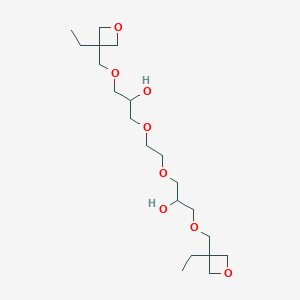
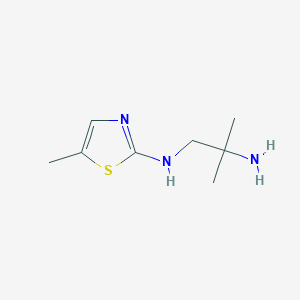
![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)

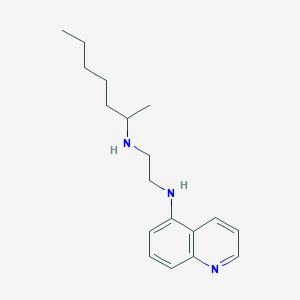
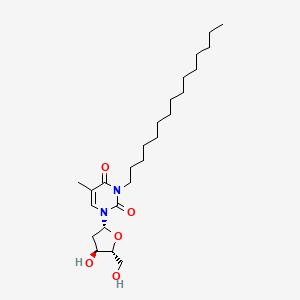
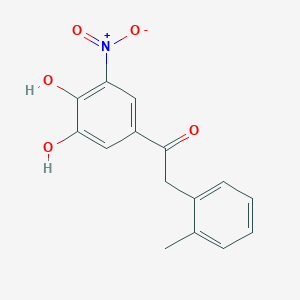
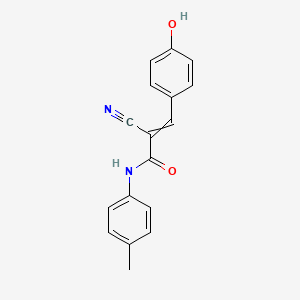
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)

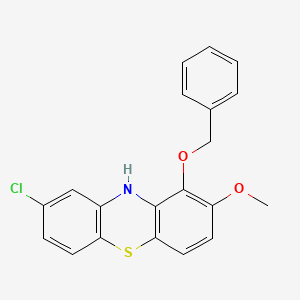
![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
